Bienvenue dans la boutique en ligne BenchChem!

Phenelzine Sulfate

Neuroscience GABAergic System Anxiolysis

Phenelzine Sulfate is the ONLY clinically available MAOI with a dual mechanism: irreversible MAO-A/B inhibition plus GABA-transaminase blockade that robustly elevates brain GABA—a property absent in tranylcypromine, isocarboxazid, or selegiline. This unique GABAergic activity (23% GABA-T inhibition at 24 h post-dose) makes it irreplaceable for studies exploring monoaminergic-GABAergic interplay. With balanced potency against MAO-A (Ki 47–163 nM) and MAO-B (Ki 15–94 nM), it is the gold-standard reference for benchmarking novel MAO inhibitors. High aqueous solubility (47 mg/mL) ensures reproducible in vivo dosing. Meta-analyses confirm superior efficacy in atypical depression models.

Molecular Formula C8H14N2O4S
Molecular Weight 234.28 g/mol
CAS No. 156-51-4
Cat. No. B1680297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelzine Sulfate
CAS156-51-4
Synonyms2 Phenethylhydrazine
2-Phenethylhydrazine
beta Phenylethylhydrazine
beta-Phenylethylhydrazine
Fenelzin
Nardelzine
Nardil
Phenelzine
Phenelzine Sulfate
Phenethylhydrazine
Sulfate, Phenelzine
Molecular FormulaC8H14N2O4S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNN.OS(=O)(=O)O
InChIInChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)
InChIKeyRXBKMJIPNDOHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenelzine Sulfate (CAS 156-51-4): A Non-Selective, Irreversible MAO Inhibitor with Distinct Neurochemical Profile


Phenelzine Sulfate (CAS 156-51-4) is a hydrazine-derived, non-selective, irreversible inhibitor of monoamine oxidase (MAO) enzymes [1]. It is one of the few remaining non-selective MAOIs still in regular clinical use, alongside tranylcypromine and isocarboxazid [2]. Its primary mechanism involves the covalent modification and inactivation of both MAO-A and MAO-B isoforms, leading to increased synaptic concentrations of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin [3]. Beyond its MAO inhibitory action, Phenelzine possesses a unique secondary pharmacology: it is the only clinically available MAOI that robustly elevates brain levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) through inhibition of GABA transaminase (GABA-T) [4]. This dual mechanism contributes to its distinct clinical utility in specific neuropsychiatric disorders.

Why Phenelzine Sulfate Cannot Be Readily Substituted with Other MAOIs in Research


Generic substitution among monoamine oxidase inhibitors (MAOIs) is not scientifically valid due to profound differences in their structure, mechanism, and pharmacodynamic profiles. While all non-selective MAOIs inhibit MAO-A and MAO-B, their additional off-target activities and clinical efficacy profiles diverge significantly. For example, Phenelzine Sulfate uniquely inhibits GABA transaminase (GABA-T) and elevates brain GABA levels—a property not shared by tranylcypromine, isocarboxazid, or selegiline [1]. Furthermore, reversible MAO-A inhibitors like moclobemide lack the irreversible, time-dependent enzyme inactivation that defines Phenelzine's pharmacology [2]. Even among the classical irreversible MAOIs, head-to-head meta-analyses reveal different magnitudes of efficacy in specific patient populations [3]. Therefore, for research focused on the interplay between monoaminergic and GABAergic systems, or for studies requiring the specific neurochemical signature of Phenelzine, alternative compounds will not replicate the experimental conditions or observed outcomes.

Phenelzine Sulfate: A Quantitative Evidence Guide for Differentiated Scientific Selection


Dual Mechanism: GABA-T Inhibition is Unique to Phenelzine Among Clinically Available MAOIs

Phenelzine Sulfate uniquely inhibits gamma-aminobutyric acid transaminase (GABA-T) and elevates brain GABA levels, a property absent in comparator MAOIs tranylcypromine, isocarboxazid, and selegiline [1]. In a long-term (28-day) study in rat frontal cortex, only Phenelzine (PLZ) inhibited GABA-T and elevated GABA levels among the antidepressants tested (imipramine, desipramine, tranylcypromine, and PLZ) [1]. When compared head-to-head with the anticonvulsant vigabatrin (VIG), a known GABA-T inhibitor, both drugs inhibited GABA-T and elevated GABA. However, only Phenelzine concurrently inhibited MAO and alanine transaminase (ALA-T), demonstrating its broader neurochemical action [2].

Neuroscience GABAergic System Anxiolysis MAOI Pharmacology

MAO Inhibition Potency: Balanced and Potent Irreversible Inhibition of Both MAO Isoforms

Phenelzine exhibits potent, balanced, and irreversible inhibition of both MAO-A and MAO-B isoforms. Binding affinity data reveal Ki values in the nanomolar range for both human recombinant MAO-B (94 nM) and MAO-A (163 nM) [1]. Another dataset from BRENDA reports competitive inhibition Ki values at pH 7.5 of 0.015 µM (15 nM) for MAO-B and 0.047 µM (47 nM) for MAO-A [2]. In contrast, comparator tranylcypromine shows higher selectivity for MAO-B, while isocarboxazid has lower affinity for MAO-A [3]. Reversible MAO-A inhibitors like moclobemide exhibit fundamentally different kinetics due to their reversibility.

Enzymology Neuropharmacology MAO-A MAO-B

Clinical Efficacy: Superior Response in Atypical Depression and Treatment-Resistant Cases

Clinical meta-analyses quantify Phenelzine's differential efficacy compared to placebo and other MAOIs. For outpatients, Phenelzine showed a drug-placebo difference of 29.5% (±11.1%) across nine studies [1]. For inpatients, the Phenelzine-placebo difference was 22.3% (±30.7%), notably higher than the 15.3% (±12.6%) difference observed for isocarboxazid [1]. Crucially, Phenelzine (and tranylcypromine) were more effective than tricyclic antidepressants in depressed outpatients with atypical features, a patient subgroup that does not respond optimally to other MAOIs [1]. Furthermore, a dose-response analysis demonstrated that Phenelzine becomes significantly more effective than amitriptyline once platelet MAO inhibition exceeds 90% (at week 5) [2].

Clinical Psychiatry Treatment-Resistant Depression Atypical Depression Meta-Analysis

Physicochemical Properties: High Aqueous Solubility of the Sulfate Salt

Phenelzine Sulfate exhibits high aqueous solubility, a critical parameter for formulation development and in vitro assay preparation. The sulfate salt form is described as 'freely soluble in water' and 'practically insoluble in ethanol (96%) and in ether' . Quantitative data from a reputable vendor indicates water solubility of 47 mg/mL, which corresponds to approximately 200 mM . In contrast, the free base form of phenelzine is less stable and has lower water solubility, while comparator MAOIs like tranylcypromine (as the sulfate salt) also show high water solubility but differ in other physicochemical and stability parameters.

Pharmaceutical Chemistry Formulation Science Salt Selection Solubility

Phenelzine Sulfate: Key Research and Procurement Scenarios Driven by Quantitative Evidence


Investigating the Role of GABA in Anxiolytic and Antidepressant Mechanisms

Researchers investigating the neurobiology of anxiety and depression require a tool to modulate both monoaminergic and GABAergic systems simultaneously. Phenelzine Sulfate is the only clinically available MAOI that inhibits GABA-transaminase (GABA-T) and robustly elevates brain GABA levels, as demonstrated in rodent models where it produced a 23% GABA-T inhibition at 24 hours post-dose [1]. This dual action makes it uniquely suited for studies exploring the synergistic effects of MAO and GABA-T inhibition, a profile not replicated by other MAOIs like tranylcypromine or isocarboxazid [1].

Modeling and Treating Atypical Depression and Treatment-Resistant Depression (TRD)

For preclinical research modeling atypical depression or clinical studies targeting treatment-resistant populations, Phenelzine Sulfate is the reference compound of choice. Meta-analyses have established its superior efficacy over tricyclic antidepressants in atypical depression [2], and its ability to outperform amitriptyline once MAO inhibition exceeds 90% [3]. This evidence base provides a strong scientific rationale for its use in studies focused on patient subgroups that fail to respond to first-line agents, where substitution with a different MAOI would confound the interpretation of results.

Standardized In Vitro Assays for Irreversible MAO-A/B Inhibition

In enzymology and drug discovery, Phenelzine Sulfate serves as a well-characterized reference inhibitor for studying irreversible, non-selective MAO inactivation. Its balanced potency against MAO-A (Ki = 47-163 nM) and MAO-B (Ki = 15-94 nM) [4] provides a reliable comparator for evaluating the selectivity profiles of novel compounds. Unlike reversible inhibitors (e.g., moclobemide) or MAO-B-selective irreversible inhibitors (e.g., selegiline), Phenelzine's balanced, covalent mechanism of action offers a distinct pharmacological fingerprint, making it essential for benchmarking new chemical entities targeting the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes.

Aqueous Formulation Development for In Vivo Neuroscience Studies

Formulation scientists and in vivo pharmacologists benefit from the high aqueous solubility of Phenelzine Sulfate (47 mg/mL) . This property simplifies the preparation of homogeneous dosing solutions for intraperitoneal or oral administration in rodent models, reducing the need for co-solvents or complex suspension vehicles that can introduce experimental variability. This practical advantage supports reproducible pharmacokinetic and behavioral studies, where consistent drug delivery is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenelzine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.